

Application Note: Quantification of PTPN2 Degradation Potency and Selectivity using Mass Spectrometry

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Compound of Interest

Compound Name: *Protac ptpn2 degrader-1*

Cat. No.: *B15542569*

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Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TCPTP), is a critical negative regulator of various cellular signaling pathways.[1][2] By dephosphorylating key signaling molecules like those in the JAK-STAT pathway, PTPN2 plays a significant role in modulating immune responses and cell growth.[1][3][4] Its dysregulation is implicated in several diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target.[1][5][6] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate disease-causing proteins.[7][8] This application note provides a detailed protocol for the quantification of a PTPN2 degrader using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based proteomics workflow. This method enables the precise measurement of PTPN2 degradation and allows for the assessment of the degrader's selectivity across the proteome.

Principle of the Assay

This protocol employs a bottom-up proteomics approach to quantify changes in protein abundance following treatment with a PTPN2 degrader. Cells are treated with the degrader, leading to the ubiquitination and subsequent proteasomal degradation of PTPN2. Following cell lysis and protein extraction, proteins are digested into peptides. These peptides are then analyzed by LC-MS/MS. The abundance of PTPN2-specific peptides in treated samples is compared to that in vehicle-treated control samples to determine the extent of degradation. This targeted proteomics approach can be expanded to a global proteomics study to assess the selectivity of the degrader against other proteins in the cell.

Materials and Reagents

- Cell Culture: Human T-cell line (e.g., Jurkat)
- PTPN2 Degrader (and inactive control if available)
- Cell Lysis Buffer (e.g., RIPA buffer)
- Protease and Phosphatase Inhibitor Cocktails
- BCA Protein Assay Kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Sequencing-Grade Modified Trypsin
- Formic Acid
- Acetonitrile (ACN)
- C18 StageTips for peptide cleanup
- LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled with a UHPLC system)

Experimental Protocols

Protocol 1: Cell Culture and Treatment

- Cell Seeding: Seed Jurkat cells at a density of 0.5×10^6 cells/mL in 6-well plates.
- Compound Preparation: Prepare a stock solution of the PTPN2 degrader and an inactive control in DMSO.
- Treatment: Treat the cells with a range of concentrations of the PTPN2 degrader (e.g., 1 nM to 10 μ M) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.
- Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.

Protocol 2: Cell Lysis and Protein Extraction

- Harvesting: After treatment, centrifuge the cells at 500 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet twice with ice-cold PBS.
- Lysis: Resuspend the cell pellet in lysis buffer supplemented with protease and phosphatase inhibitors.[9]
- Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Transfer the supernatant containing the protein extract to a new pre-chilled tube.

Protocol 3: Protein Digestion (In-Solution)

- Quantification: Determine the protein concentration of each sample using a BCA assay.
- Denaturation and Reduction: Take 50 μ g of protein from each sample and adjust the volume with 100 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

- Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
- Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
- Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.^[9]

Protocol 4: Peptide Cleanup (C18 StageTips)

- Activation: Activate a C18 StageTip with 100 µL of 100% acetonitrile, followed by 100 µL of 50% acetonitrile/0.1% formic acid.
- Equilibration: Equilibrate the StageTip with 100 µL of 0.1% formic acid.
- Binding: Load the acidified peptide sample onto the StageTip.
- Washing: Wash the StageTip twice with 100 µL of 0.1% formic acid.
- Elution: Elute the peptides with 60 µL of 50% acetonitrile/0.1% formic acid into a clean tube.^[9]
- Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid for LC-MS/MS analysis.^[9]

Protocol 5: LC-MS/MS Analysis

- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q Exactive™ HF) coupled to a UHPLC system.
- Chromatography: Separate the peptides on a C18 analytical column using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient would be from 2% to 35% B over 60-90 minutes.
- Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For DDA, a full MS scan is followed by MS/MS scans of the most abundant precursor ions. For targeted analysis, a parallel reaction monitoring (PRM) method can be developed for specific PTPN2 peptides.

- **Data Analysis:** Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer™, or Spectronaut™). Identify peptides and proteins by searching against a human protein database. Quantify the abundance of PTPN2 by integrating the area under the curve for its identified peptides.

Data Presentation

Table 1: Dose-Dependent Degradation of PTPN2

PTPN2 Degradation (nM)	PTPN2 Abundance (% of Vehicle)	Standard Deviation
0 (Vehicle)	100	5.2
1	85.3	4.8
10	52.1	3.5
100	15.8	2.1
1000	5.2	1.5
10000	4.8	1.3

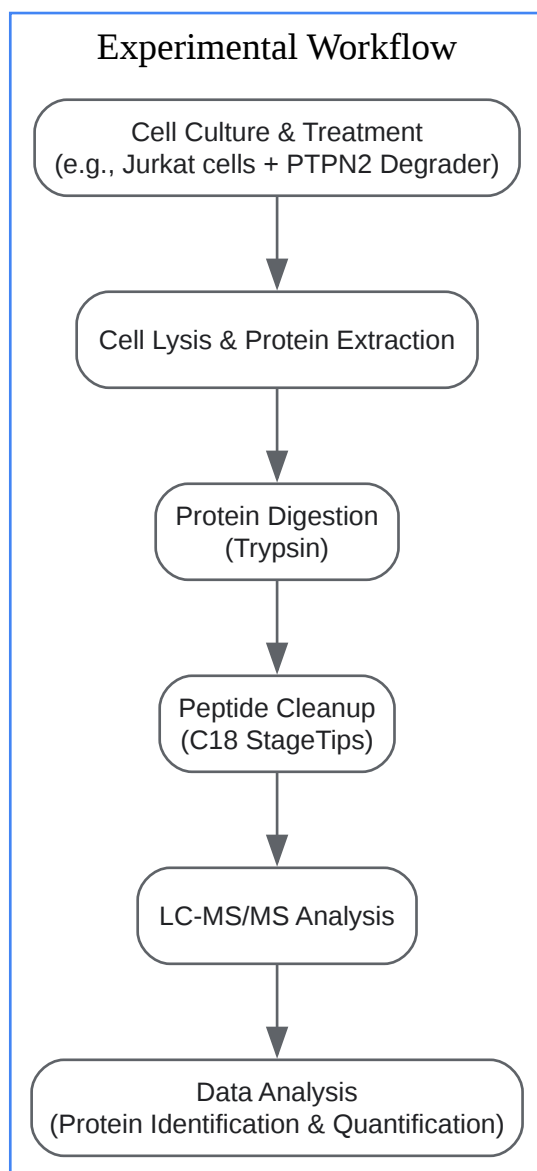
Table 2: Time-Course of PTPN2 Degradation (at 100 nM Degradation)

Time (hours)	PTPN2 Abundance (% of Vehicle)	Standard Deviation
0	100	6.1
2	70.5	5.5
4	45.2	4.2
8	20.1	3.1
16	12.5	2.5
24	10.8	2.2

Table 3: Selectivity Profile of PTPN2 Degradator (Top 5 Downregulated Proteins at 100 nM)

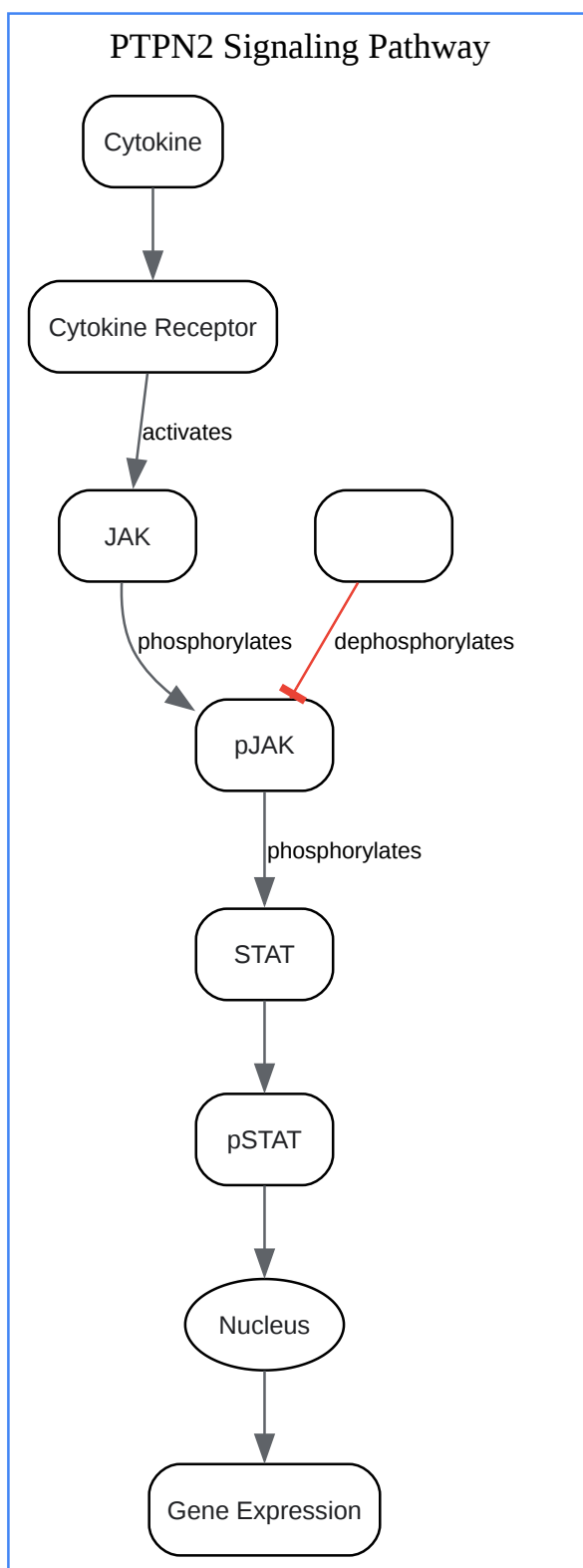
Protein	UniProt ID	Fold Change vs. Vehicle	p-value
PTPN2	P17706	-6.3	<0.0001
PTPN1	P18031	-1.2	0.045
SHP2	Q06124	-1.1	0.08
STAT3	P40763	-1.05	0.25
JAK1	P23458	-1.02	0.31

Mandatory Visualization



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Caption: Mass spectrometry workflow for PTPN2 degrader quantification.



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Caption: PTPN2 negatively regulates the JAK-STAT signaling pathway.

Conclusion

The described LC-MS/MS-based proteomics protocol provides a robust and sensitive method for the quantification of PTPN2 degradation mediated by a targeted degrader. This workflow enables the determination of key parameters such as dose-response (DC50) and time-course of degradation. Furthermore, extending this method to a global proteomic analysis allows for the assessment of degrader selectivity, which is a critical aspect of drug development.[10] This detailed protocol will aid researchers, scientists, and drug development professionals in the characterization and advancement of novel PTPN2-targeting therapeutics.

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